Cyprazepam
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Overview
Description
Cyprazepam is a sedative-hypnotic benzodiazepine derivative known for its anxiolytic properties. It is used primarily for its calming effects and is presumed to have hypnotic, skeletal muscle relaxant, anticonvulsant, and amnestic properties .
Preparation Methods
Cyprazepam can be synthesized by heating demoxepam with N-cyclopropylmethylamine, leading to the formation of amidine . The lactam moiety in benzodiazepines is active towards nucleophiles, and numerous analogues have been made by exploiting this fact . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Cyprazepam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyprazepam has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: It is studied for its effects on the central nervous system and its potential therapeutic uses.
Medicine: It is used in research related to anxiety, insomnia, and muscle relaxation.
Mechanism of Action
Cyprazepam exerts its effects by binding to the benzodiazepine receptors in the central nervous system. This enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and resulting in its sedative and anxiolytic effects .
Comparison with Similar Compounds
Cyprazepam is similar to other benzodiazepines such as diazepam, lorazepam, and alprazolam. it is unique in its specific binding affinity and its pharmacokinetic properties. Similar compounds include:
Diazepam: Known for its long duration of action and used for anxiety, muscle spasms, and seizures.
Lorazepam: A short-acting benzodiazepine used for anxiety and insomnia.
Alprazolam: Commonly used for anxiety and panic disorders.
This compound’s unique properties make it a valuable compound for specific therapeutic applications and research studies.
Properties
CAS No. |
15687-07-7 |
---|---|
Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
7-chloro-N-(cyclopropylmethyl)-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-imine |
InChI |
InChI=1S/C19H18ClN3O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)23(24)12-18(22-17)21-11-13-6-7-13/h1-5,8-10,13,24H,6-7,11-12H2 |
InChI Key |
CDAZYPQZWWYWDX-UHFFFAOYSA-N |
SMILES |
C1CC1CN=C2CN(C(=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4)O |
Canonical SMILES |
C1CC1CN=C2CN(C(=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyprazepam; W 3623; W-3623; W3623 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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